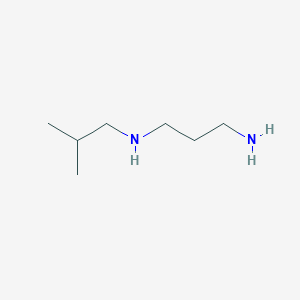
3-(4-Methoxyphenyl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C10H14O4. It is a derivative of phenylpropane and contains a methoxy group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)propane-1,2-diol can be achieved through several methods. One common approach involves the epoxidation of allylic precursors followed by cleavage. For instance, the isomeric 3-(hydroxyphenyl)propane-1,2-diols can be synthesized from allylic precursors by epoxidation and subsequent cleavage . Another method involves the reduction of 2-methoxycinnamaldehyde to obtain 1-(2-methoxyphenyl)propane-1,3-diol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic hydrogenation and other techniques to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)propane-1,2-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, its antioxidative properties are attributed to its ability to inhibit the autoxidation of linoleic acid. Additionally, its role in lignin pyrolysis involves the thermal behavior of beta-1 subunits in lignin.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: This compound is similar in structure but contains a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenyl)propane-1,2-diol: Another similar compound with slight variations in the molecular structure.
Uniqueness
3-(4-Methoxyphenyl)propane-1,2-diol is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. Its methoxy group, in particular, plays a crucial role in its antioxidative properties and other chemical behaviors.
Propriétés
Numéro CAS |
17131-20-3 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5,9,11-12H,6-7H2,1H3 |
Clé InChI |
FTVDGXRTMDRADG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995270.png)

![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13995284.png)
![N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B13995294.png)





![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)

